Alkylating Potency vs. Nitrogen Mustard
In a direct comparison of cytostatic drugs, triethylenemelamine (TEM) was found to be among the most potent alkylating agents, with nitrogen mustard demonstrating 5 to 10 times greater activity than the reference compound methyl methanesulfonate. TEM exhibited comparable potency to nitrogen mustard, placing it in the same high-activity tier, in contrast to other ethyleneimine derivatives like Thio-TEPA and TEPA, which were characterized as relatively weak alkylating agents [1].
| Evidence Dimension | Rate of Guanosine Alkylation (Relative Potency) |
|---|---|
| Target Compound Data | Classified as a 'most potent alkylating agent' alongside nitrogen mustard derivatives |
| Comparator Or Baseline | Nitrogen mustard was 5-10 times more active than methyl methanesulfonate; Thio-TEPA, TEPA, and busulfan were 'relatively weak alkylating agents' |
| Quantified Difference | TEM is in the 'most potent' class, distinct from the 'relatively weak' class of other ethyleneimine derivatives. |
| Conditions | In vitro alkylation assay using guanosine and nitrobenzylpyridine; measured by fluorometry. |
Why This Matters
This data confirms TEM's high intrinsic reactivity, differentiating it from weaker aziridine analogs for applications requiring robust DNA alkylation.
- [1] Hemminki, K., Kallama, S., & Falck, K. (1983). Correlations of alkylating activity and mutagenicity in bacteria of cytostatic drugs. Acta Pharmacologica et Toxicologica, 53(5), 421–428. View Source
